

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

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The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.^{[1][2]} This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to the key reactions that have shaped its chemical landscape. Detailed experimental protocols for key syntheses are provided, alongside mechanistic insights to facilitate their application in research and development.

The Dawn of Quinoline: From Coal Tar to Alkaloids

The story of quinoline begins in the early 19th century amidst the burgeoning field of organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of organic compounds that is coal tar, isolated a colorless, hygroscopic liquid with a strong odor.^{[3][4][5]} He named this substance "leukol," meaning "white oil" in Greek.^[4] Coal tar remains a principal source for commercial quinoline to this day.^{[4][6]}

Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.^{[4][7][8]} He named his discovery "Chinolein" or "Chinoline," derived from "huile de quinine" (oil of quinine).^[7] For a time, Runge's "leukol" and Gerhardt's "chinoline" were thought to be distinct isomers

due to differences in their reactivity, likely caused by impurities.[\[4\]](#) However, the astute German chemist August Wilhelm von Hofmann later demonstrated that the two compounds were, in fact, identical.[\[4\]\[9\]](#) The structure of quinoline, a fusion of a benzene ring and a pyridine ring, was later proposed by August Kekulé in 1869, providing a theoretical framework for understanding its chemical behavior.[\[3\]](#)

The Classical Era of Quinoline Synthesis: Foundational Named Reactions

The late 19th century was a period of intense discovery in quinoline chemistry, driven by the demands of the synthetic dye industry and the desire to synthesize naturally occurring alkaloids.[\[10\]](#) This era gave rise to several powerful and enduring named reactions for the construction of the quinoline core.

The Skraup Synthesis (1880)

One of the oldest and most direct methods for synthesizing quinoline itself is the Skraup synthesis, named after its discoverer, the Czech chemist Zdenko Hans Skraup.[\[1\]\[11\]](#) This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid.[\[11\]\[12\]\[13\]](#) The reaction is notoriously exothermic and requires careful control.[\[12\]\[14\]](#)

Mechanism of the Skraup Synthesis

The reaction proceeds through several key steps:

- Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β -unsaturated aldehyde, acrolein.[\[12\]\[15\]](#)
- Michael Addition: The aniline undergoes a Michael-type conjugate addition to acrolein.[\[12\]\[13\]](#)
- Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline.[\[12\]\[15\]](#)
- Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline.[\[12\]\[15\]](#)

Experimental Protocol: Skraup Synthesis of Quinoline

- Materials:

- Aniline
- Glycerol
- Concentrated Sulfuric Acid
- Nitrobenzene (or Arsenic Pentoxide)
- Ferrous sulfate heptahydrate (optional, as a moderator)[11]

- Procedure:

- In a suitable reaction flask, carefully mix aniline and glycerol.
- Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
- Add the ferrous sulfate heptahydrate to the reaction mixture.
- Heat the mixture gently in an oil bath. The reaction will become exothermic.
- Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
- Perform a steam distillation to isolate the crude quinoline.
- Separate the quinoline layer from the aqueous layer in the distillate.
- Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[12]

Diagram: Skraup Synthesis Workflow



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A generalized workflow for the Skraup synthesis of quinoline.

The Combes Quinoline Synthesis (1888)

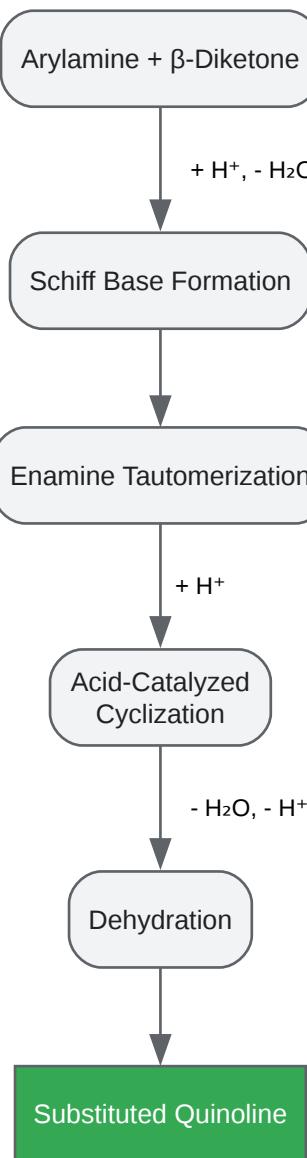
The Combes synthesis, first reported by A. Combes in 1888, is a versatile method for preparing substituted quinolines.^{[16][17][18]} It involves the acid-catalyzed condensation of an arylamine with a β -diketone.^{[17][19]}

Mechanism of the Combes Synthesis

The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure.^[17]

- Schiff Base Formation: The arylamine reacts with one of the carbonyl groups of the β -diketone to form a Schiff base.
- Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.
- Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring.
- Dehydration: The resulting intermediate readily dehydrates to form the aromatic quinoline ring.

Diagram: Combes Synthesis Mechanism



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Key mechanistic steps of the Combes quinoline synthesis.

The Friedländer Synthesis (1882)

Developed by German chemist Paul Friedländer, this synthesis is a straightforward method for producing quinoline derivatives from the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α -methylene group (e.g., a ketone or aldehyde).
[20][21][22] The reaction can be catalyzed by either acid or base.[21][22]

Mechanism of the Friedländer Synthesis

Two primary mechanistic pathways are proposed for the Friedländer synthesis:

- Pathway 1 (Aldol Condensation First):
 - An initial aldol condensation between the two carbonyl-containing starting materials.
 - Dehydration of the aldol adduct to form an α,β -unsaturated carbonyl compound.
 - Intramolecular Schiff base formation between the amino group and the newly formed carbonyl, followed by dehydration to yield the quinoline.[\[20\]](#)
- Pathway 2 (Schiff Base Formation First):
 - Initial formation of a Schiff base between the 2-aminoaryl carbonyl compound and the other carbonyl component.
 - An intramolecular aldol-type reaction, followed by dehydration to form the quinoline ring.[\[20\]](#)

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

- Materials:
 - 2-Aminobenzaldehyde
 - Acetone (or another suitable ketone/aldehyde)
 - Ethanol
 - Sodium hydroxide (or a suitable acid catalyst like p-toluenesulfonic acid)
- Procedure:
 - Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
 - Add an excess of acetone to the solution.
 - Add a catalytic amount of sodium hydroxide (or the chosen acid catalyst).

- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
- The resulting crude product can be purified by recrystallization or column chromatography.

The Doebner-von Miller Reaction (1881)

This reaction is a modification of the Skraup synthesis and allows for the preparation of a wider range of substituted quinolines.^{[23][24]} It involves the reaction of an aniline with an α,β -unsaturated carbonyl compound, which can be formed in situ from the aldol condensation of two carbonyl compounds.^{[23][25]} The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, or a Lewis acid.^[23]

Mechanism of the Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is complex and has been the subject of debate.^{[23][26]} A generally accepted pathway involves:

- Michael Addition: The aniline adds to the α,β -unsaturated carbonyl compound in a conjugate addition.
- Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
- Dehydration and Oxidation: Subsequent dehydration and oxidation steps lead to the formation of the aromatic quinoline ring.

Recent studies using isotopic labeling suggest a more intricate fragmentation-recombination mechanism may be at play under certain conditions.^{[23][26]}

Table: Comparison of Classical Quinoline Syntheses

Synthesis Name	Year	Key Reactants	Catalyst	Typical Product	Key Features
Skraup	1880	Aniline, Glycerol, Oxidizing Agent	H_2SO_4	Unsubstituted or Substituted Quinolines	Often harsh, exothermic conditions. [11] [12]
Combes	1888	Arylamine, β - Diketone	Acid (e.g., H_2SO_4)	2,4- Disubstituted Quinolines	Good for accessing specific substitution patterns. [17]
Friedländer	1882	2-Aminoaryl Aldehyde/Ket one, α - Methylene Carbonyl	Acid or Base	Polysubstituted Quinolines	Convergent and often high-yielding. [20] [22]
Doebner-von Miller	1881	Aniline, α,β - Unsaturated Carbonyl	Acid (Brønsted or Lewis)	Substituted Quinolines	Versatile, allows for in situ formation of reactants. [23] [24]

The Enduring Importance of Quinoline-Based Compounds

The development of these classical synthetic routes unlocked the vast potential of the quinoline scaffold. From the early use of quinine as the primary treatment for malaria to the development of synthetic antimalarials like chloroquine and primaquine, quinoline-based compounds have had a profound impact on global health.[\[27\]](#) Beyond their antimalarial activity, quinoline derivatives have found applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[\[17\]](#) The quinoline core is also present in various dyes, solvents, and agrochemicals.[\[4\]](#) [\[17\]](#) The foundational synthetic methods detailed in this guide continue to be relevant, providing

the basis for the synthesis of novel quinoline derivatives and the ongoing exploration of their diverse applications in science and medicine.

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- To cite this document: BenchChem. [The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016772#discovery-and-history-of-quinoline-based-compounds>

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